molecular formula C22H26N4O4 B4391110 3,4-dihydro-2H-quinolin-1-yl-[4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrophenyl]methanone

3,4-dihydro-2H-quinolin-1-yl-[4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrophenyl]methanone

Cat. No.: B4391110
M. Wt: 410.5 g/mol
InChI Key: UFQTUFAPZHGCTB-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-quinolin-1-yl-[4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrophenyl]methanone is a complex organic compound that features a quinoline moiety, a nitrophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-quinolin-1-yl-[4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrophenyl]methanone typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydroquinoline with a nitrophenyl derivative, followed by the introduction of a piperazine ring. The final step involves the addition of an ethanol group to the piperazine ring. Reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ greener solvents and catalysts to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-quinolin-1-yl-[4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrophenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of Pd/C can convert the nitro group to an amino group.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

3,4-dihydro-2H-quinolin-1-yl-[4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrophenyl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-[4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrophenyl]methanone involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. The nitrophenyl group may participate in redox reactions, generating reactive oxygen species (ROS) that induce cellular damage. The piperazine ring can modulate receptor activity, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.

    Nitrophenyl derivatives: Compounds such as nitrobenzene, used in the synthesis of aniline and other chemicals.

    Piperazine derivatives: Compounds like piperazine citrate, used as an anthelmintic.

Uniqueness

3,4-dihydro-2H-quinolin-1-yl-[4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrophenyl]methanone is unique due to its combination of a quinoline moiety, a nitrophenyl group, and a piperazine ring. This structural complexity allows it to interact with multiple biological targets and undergo diverse chemical reactions, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrophenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c27-15-14-23-10-12-24(13-11-23)20-8-7-18(16-21(20)26(29)30)22(28)25-9-3-5-17-4-1-2-6-19(17)25/h1-2,4,6-8,16,27H,3,5,9-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQTUFAPZHGCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=C(C=C3)N4CCN(CC4)CCO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-dihydro-2H-quinolin-1-yl-[4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrophenyl]methanone
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3,4-dihydro-2H-quinolin-1-yl-[4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrophenyl]methanone
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3,4-dihydro-2H-quinolin-1-yl-[4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrophenyl]methanone
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3,4-dihydro-2H-quinolin-1-yl-[4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrophenyl]methanone

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